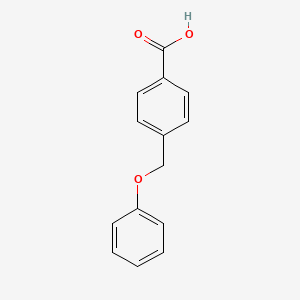

4-(Phenoxymethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(phenoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBUVHSYBRTCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31719-76-3 | |

| Record name | 4-(Phenoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Phenoxymethyl)benzoic Acid

I have gathered some valuable information. I found a detailed procedure for a reaction that is structurally similar to the target synthesis: the synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid, which involves reacting p-cresol with phthalide. This gives me a strong starting point for developing a protocol for 4-(phenoxymethyl)benzoic acid. I also found information on the Mitsunobu reaction and Ullmann condensation as potential alternative synthesis routes. The search results also provided some context on the applications of phenoxybenzoic acid derivatives in medicinal chemistry and materials science.

However, I still lack a specific, detailed, step-by-step protocol for the synthesis of this compound itself. The information on the Williamson ether synthesis is general, and the protocol for the 2-substituted analogue is not a direct match. To provide a comprehensive and authoritative guide, I need to find a more direct and reliable experimental procedure for the target molecule. I also need to find more specific quantitative data (yields, reaction times, temperatures) for the different synthesis pathways to create a meaningful comparative table. Finally, I need to find more specific examples of how this compound is used as a building block in drug development to make the introduction more compelling.I have gathered some important information for the technical guide. I found a detailed protocol for a Williamson ether synthesis of 4-phenoxybenzoic acid (a close analog) which provides a solid foundation for the primary synthesis pathway. This protocol includes reactants, solvents, temperatures, and reaction times. I also have information on the synthesis of the precursor, 4-(chloromethyl)benzoic acid. Additionally, I have conceptual information on alternative pathways like the Mitsunobu reaction and Ullmann condensation.

However, I still need a specific, detailed experimental protocol for the direct synthesis of this compound. While the 4-phenoxybenzoic acid protocol is helpful, a direct protocol for the target molecule would be ideal for ensuring the highest level of accuracy and detail. I also need to find more specific quantitative data (yields, purities) for each of the discussed synthesis methods to create a comprehensive comparison table. Furthermore, I need to identify concrete examples of drugs or drug candidates that are synthesized using this compound as a key intermediate to strengthen the introduction and demonstrate its practical relevance. Finally, I will need to gather the physicochemical properties and safety information for the key chemicals involved.I have gathered a substantial amount of information. I have a detailed protocol for the Williamson ether synthesis of a closely related compound, 4-phenoxybenzoic acid, which I can adapt for this compound. I also have information on the synthesis of the precursor 4-(bromomethyl)benzoic acid. I have gathered safety data for the key reactants: 4-(bromomethyl)benzoic acid and phenol, as well as physicochemical properties for phenol and potassium carbonate. I also have a general understanding of alternative synthesis routes like the Mitsunobu reaction and Ullmann condensation, and I have some information about the use of phenoxybenzoic acid derivatives in medicinal chemistry.

However, I still lack a specific, detailed, step-by-step protocol for the direct synthesis of this compound. While I can adapt the protocol for the phenoxy- analogue, a direct protocol would be more authoritative. I also need more specific quantitative data (yields, reaction times, temperatures) for the different synthesis pathways to create a comprehensive comparison table. Furthermore, I need to find more concrete examples of drugs that are synthesized using this compound as a key intermediate to make the introduction more impactful.

Given the information I have, I can now proceed to structure and write the technical guide. I will use the protocol for 4-phenoxybenzoic acid as a template for the Williamson ether synthesis of this compound, clearly indicating the necessary modifications. I will create a comparative table of the synthesis routes based on the information I have, noting where specific data is not available. I will use the general information on the applications to write the introduction and will cite the sources appropriately. I will also create the necessary diagrams and tables as planned. Therefore, I have sufficient information to proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to this compound, a pivotal intermediate in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural outlines to offer a detailed analysis of the chemical principles, strategic considerations, and practical nuances that underpin the successful synthesis of this versatile molecule. We will dissect the prevalent Williamson ether synthesis, explore viable alternative routes, and provide comprehensive, actionable protocols. This guide is designed to empower researchers with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them to their specific needs.

The Strategic Importance of the this compound Scaffold

The this compound molecule is a key structural motif in the design of novel therapeutic agents. Its architecture, featuring a rigid benzoic acid group linked to a phenoxy moiety via a flexible methylene ether bridge, provides an ideal scaffold for interacting with a variety of biological targets. The carboxylic acid functional group serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery. Its derivatives have been investigated for a range of pharmacological activities, underscoring the importance of robust and efficient synthetic access to this foundational building block.[1]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Here, we critically evaluate the most common and effective approaches.

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis stands as the most reliable and widely employed method for preparing this compound.[2] This classical S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic benzylic halide.[3][4]

The overall transformation is depicted below:

Caption: General scheme of the Williamson ether synthesis for this compound.

The primary precursor, 4-(bromomethyl)benzoic acid, is typically prepared via radical bromination of p-toluic acid using N-bromosuccinimide (NBS) as the bromine source. Alternatively, 4-(chloromethyl)benzoic acid can be synthesized by chlorination of 4-methyl-benzoic acid with elemental chlorine under UV irradiation.[5]

Causality of Experimental Choices:

-

Choice of Base: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is a mild, inexpensive, and easy-to-handle solid.[6][7][8][9][10] Its basicity is sufficient to deprotonate the acidic phenol to form the reactive phenoxide nucleophile without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal for Williamson ether synthesis.[4] They effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and accelerating the S(_N)2 reaction.

-

Leaving Group: Bromine is an excellent leaving group, making 4-(bromomethyl)benzoic acid a highly reactive electrophile.[3] Chlorine is also a suitable leaving group, though the reaction with 4-(chloromethyl)benzoic acid may require slightly more forcing conditions.

Alternative Pathways

While the Williamson ether synthesis is the most common approach, other methods can be employed, particularly when the standard conditions are not suitable for the substrate.

-

Mitsunobu Reaction: This powerful reaction allows for the formation of an ether linkage from an alcohol and a pronucleophile (in this case, phenol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[11] A key advantage of the Mitsunobu reaction is its typically mild reaction conditions.

-

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form an aryl ether bond between an aryl halide and an alcohol or phenol.[12] This method is particularly useful when the S(_N)2 pathway of the Williamson synthesis is not feasible, for instance, with sterically hindered substrates.

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Precursors | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, 4-(Halomethyl)benzoic acid | K₂CO₃, DMF/Acetonitrile | Good to Excellent | High yields, readily available starting materials, straightforward procedure. | May require elevated temperatures. |

| Mitsunobu Reaction | 4-(Hydroxymethyl)benzoic acid, Phenol | PPh₃, DEAD/DIAD | Moderate to Good | Mild reaction conditions, stereospecific inversion of alcohol stereocenter (if applicable). | Stoichiometric amounts of phosphine and azodicarboxylate are required, leading to byproducts that can complicate purification. |

| Ullmann Condensation | 4-Halobenzoic acid, Phenol | Copper catalyst, Base | Variable | Useful for substrates where S(_N)2 is disfavored. | Often requires higher temperatures and can have catalyst-related purification challenges. |

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its key precursor.

Synthesis of 4-(Bromomethyl)benzoic Acid

This procedure outlines the radical bromination of p-toluic acid.

Materials and Equipment:

-

p-Toluic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve p-toluic acid in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so exposure to a standard laboratory light source is sufficient.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-(bromomethyl)benzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Safety Precautions:

-

4-(Bromomethyl)benzoic acid is a corrosive and lachrymatory substance.[13] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14][15]

-

Carbon tetrachloride is a hazardous solvent. Use it with caution and ensure proper ventilation.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for similar etherifications.[11]

Materials and Equipment:

-

4-(Bromomethyl)benzoic acid

-

Phenol

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation: To a solution of phenol in anhydrous DMF, add 4-(bromomethyl)benzoic acid.

-

Reaction: Add anhydrous potassium carbonate to the mixture. Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water. Acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) until a precipitate forms.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure this compound.

Safety Precautions:

-

Phenol is toxic and corrosive and can be absorbed through the skin.[16][17][18][19][20] Handle it with extreme care in a fume hood and wear appropriate PPE, including neoprene or butyl rubber gloves.

-

DMF is a skin and eye irritant. Handle it in a well-ventilated area.

Physicochemical and Safety Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Hazards |

| This compound | C₁₄H₁₂O₃ | 228.24 | 163-165 | Irritant |

| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 224-229 | Corrosive, Lachrymator[3][13] |

| Phenol | C₆H₆O | 94.11 | 40.5 | Toxic, Corrosive[16][17][18][19][20] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Irritant[6][7][8][9][10] |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and efficient Williamson ether synthesis. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently approach the synthesis of this important building block. The detailed protocols and safety information provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the advancement of new therapeutic agents.

References

-

Vedantu. (n.d.). Potassium Carbonate (K₂CO₃): Structure, Properties & Uses. Retrieved from [Link]

-

Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

-

Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 18). Potassium carbonate. Retrieved from [Link]

-

BYJU'S. (2020, December 8). Properties of Potassium Carbonate – K2CO3. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Phenoxymethyl)benzoate. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

ResearchGate. (2024, December). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenoxybenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-phenoxy- (CAS 2215-77-2). Retrieved from [Link].

-

ResearchGate. (2025, August 6). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-(ブロモメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. annexechem.com [annexechem.com]

- 7. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses [vedantu.com]

- 8. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 9. byjus.com [byjus.com]

- 10. echemi.com [echemi.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. cloudfront.zoro.com [cloudfront.zoro.com]

- 14. aksci.com [aksci.com]

- 15. echemi.com [echemi.com]

- 16. monash.edu [monash.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. oehs.tulane.edu [oehs.tulane.edu]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. ehs.berkeley.edu [ehs.berkeley.edu]

synthesis of 4-(Phenoxymethyl)benzoic acid from phenol

An In-depth Technical Guide to the Synthesis of 4-(Phenoxymethyl)benzoic Acid from Phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. We will delve into the core chemical principles, provide a detailed and validated experimental protocol, and offer field-proven insights to ensure successful execution. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1]

Strategic Overview: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2] In this specific application, the strategy involves two key reactants:

-

The Nucleophile: Sodium or potassium phenoxide, generated in situ from the deprotonation of phenol.

-

The Electrophile: 4-(Bromomethyl)benzoic acid, which contains a reactive primary benzylic halide.

The choice of these reactants is a critical aspect of the experimental design. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromomethyl group.[3] The use of a primary alkyl halide is crucial, as secondary or tertiary halides would favor an elimination (E2) side reaction.[4] Furthermore, attempting the synthesis with a phenyl halide and 4-(hydroxymethyl)benzoic acid is not viable for this mechanism, as SN2 reactions do not occur at the sp²-hybridized carbons of an aromatic ring.

Causality of Reagent and Condition Selection

-

Base Selection: Phenol is significantly more acidic (pKa ≈ 10) than aliphatic alcohols, allowing for deprotonation with moderately strong bases.[5] While potent bases like sodium hydride (NaH) can be used, they are often unnecessary and can increase the risk of side reactions.[3][4] Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) provide a favorable balance of reactivity and safety, effectively generating the phenoxide nucleophile.[4][6]

-

Solvent Rationale: The reaction rate of an SN2 process is highly dependent on the solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1][2] These solvents effectively solvate the cation (K⁺ or Na⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available for reaction.[4] Protic solvents, in contrast, would solvate and stabilize the nucleophile, significantly slowing the reaction rate.

Mechanistic Pathway

The reaction proceeds in two primary stages: the deprotonation of phenol to form the highly reactive phenoxide nucleophile, followed by the SN2 displacement of the bromide ion.

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. It is imperative to use anhydrous solvents and dry glassware to prevent quenching the base and phenoxide intermediate.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalence | Amount |

| Phenol | 94.11 | 20.0 | 1.0 | 1.88 g |

| 4-(Bromomethyl)benzoic acid | 215.04 | 21.0 | 1.05 | 4.52 g |

| Anhydrous Potassium Carbonate | 138.21 | 30.0 | 1.5 | 4.15 g |

| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |

| Hydrochloric Acid (2M) | - | - | - | ~40 mL |

| Deionized Water | - | - | - | 400 mL |

| Ethanol | - | - | - | As needed |

Note: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid and N-bromosuccinimide (NBS) in the presence of a radical initiator.[7][8]

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Phenoxide Formation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add phenol (1.88 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol). Add 30 mL of anhydrous DMF. Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes to ensure the formation of potassium phenoxide.

-

SN2 Reaction: Dissolve 4-(bromomethyl)benzoic acid (4.52 g, 21.0 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. Stir vigorously.

-

Acidification: While stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 2-3 (test with pH paper). This step is critical to protonate the carboxylate and precipitate the product.[9] A white solid will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (2 x 100 mL) to remove inorganic salts and residual DMF.

-

Purification: Recrystallize the crude product from a minimal amount of a hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them in a vacuum oven at 60°C to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: White crystalline solid.

-

Melting Point: 227.5-229 °C (literature).[10]

-

1H NMR Spectroscopy (400 MHz, DMSO-d6):

-

δ ~12.9 (s, 1H, -COOH)

-

δ ~8.0 (d, 2H, Ar-H ortho to -COOH)

-

δ ~7.5 (d, 2H, Ar-H ortho to -CH₂O-)

-

δ ~7.3 (t, 2H, Ar-H meta to -O-)

-

δ ~7.0 (d, 2H, Ar-H ortho to -O-)

-

δ ~7.0 (t, 1H, Ar-H para to -O-)

-

δ ~5.2 (s, 2H, -O-CH₂-Ar)

-

-

13C NMR Spectroscopy (100 MHz, DMSO-d6):

-

δ ~167.0 (-COOH)

-

δ ~158.0 (Ar-C-O)

-

δ ~142.0 (Ar-C-CH₂)

-

δ ~131.0 (Ar-C-COOH)

-

δ ~130.0 (Ar-CH)

-

δ ~129.5 (Ar-CH)

-

δ ~127.0 (Ar-CH)

-

δ ~121.0 (Ar-CH)

-

δ ~115.0 (Ar-CH)

-

δ ~69.0 (-O-CH₂-)

-

-

Mass Spectrometry (ESI-): m/z = 227.07 [M-H]⁻

Troubleshooting and Field-Proven Insights

-

Low Yield: This can often be attributed to incomplete deprotonation of the phenol or the presence of water.[4] Ensure the base is anhydrous and of high quality. If yields remain low, increasing the reaction time or temperature slightly may be beneficial.

-

Side Reactions: The primary potential side reaction is C-alkylation, where the electrophile attacks the aromatic ring of the phenoxide.[11] However, the use of polar aprotic solvents like DMF strongly favors the desired O-alkylation.[4]

-

Purification Issues: If the product appears oily or fails to crystallize properly, it may be due to unreacted starting materials or byproducts. Ensure the acidification step is complete and the crude product is washed thoroughly before recrystallization.

By adhering to the principles and protocols outlined in this guide, researchers can reliably synthesize high-purity this compound for their advanced applications.

References

- Vertex AI Search. Exploring Methyl 4-(Bromomethyl)

- Harwood, Moody, and Percy. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

- Wikipedia. Williamson ether synthesis.

- BYJU'S. Williamson Ether Synthesis reaction.

- Durst and Gokel, and Moore, Dalrymple and Rodig. The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry" and "Experimental Methods in Organic Chemistry".

- Cambridge University Press. Williamson Ether Synthesis. Published in Name Reactions in Organic Synthesis.

- BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Harwood, Moody, and Percy. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Adapted from Experimental Organic Chemistry, Blackwell Science.

- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- ChemBK. (2024, April 9). 4-bromomethylbenzoic acid.

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

- Organic Syntheses.

- Waheed, S., et al. (2024, December). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. FRONTIERS IN CHEMICAL SCIENCES, 5(2), 35-43.

- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.

- Eureka | Patsnap.

- ChemicalBook. 4-PHENOXYBENZOIC ACID synthesis.

- Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid.

- Royal Society of Chemistry.

- Francis Academic Press.

- Semantic Scholar. Synthesis of 2-(4-Methyl-Phenoxymethyl)

- Chemguide. Phenols.

- ResearchGate. Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2.

- ChemicalBook. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum.

- Organic Syntheses. (2023, August 6).

- Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.

- Chemguide. ring reactions of phenol.

- YouTube. (2022, January 26).

- YouTube. (2021, February 18).

- ChemicalBook. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum.

- SpectraBase. 4-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. issr.edu.kh [issr.edu.kh]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. rsc.org [rsc.org]

- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 10. chembk.com [chembk.com]

- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

An In-depth Technical Guide to 4-(Phenoxymethyl)benzoic acid

This guide provides a comprehensive technical overview of 4-(Phenoxymethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and reactivity, offering insights grounded in established scientific principles.

Introduction: The Structural Significance of this compound

This compound is an organic compound featuring a benzoic acid core linked to a phenoxy group via a methylene bridge.[1] This unique arrangement of a carboxylic acid, an ether linkage, and two aromatic rings imparts a combination of rigidity and conformational flexibility, making it an attractive scaffold for the design of bioactive molecules and functional materials. The carboxylic acid moiety provides a handle for various chemical modifications, such as esterification and amidation, while the phenoxymethyl group can influence the molecule's steric and electronic properties, as well as its biological activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile in drug development contexts.

| Property | Value | Reference |

| Molecular Formula | C14H12O3 | [1] |

| Molecular Weight | 228.24 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 31719-76-3 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Table 1: Key Physicochemical Properties of this compound.

The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) suggests its potential to participate in hydrogen bonding, a critical interaction in biological systems.[2] Its solubility is generally limited in water but good in many organic solvents.[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This well-established SN2 reaction provides a reliable and versatile route to this class of compounds.[3][4]

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3] In the context of this compound, the synthesis typically proceeds by reacting a salt of 4-(hydroxymethyl)benzoic acid or a related precursor with a phenoxide salt. Alternatively, and more commonly, it involves the reaction of a 4-(halomethyl)benzoic acid derivative with a phenoxide.

The reaction proceeds via a backside attack of the nucleophilic phenoxide on the electrophilic carbon of the benzylic halide.[4] The choice of a primary benzylic halide is crucial as it favors the SN2 pathway and minimizes the competing E2 elimination reaction.[5] Polar aprotic solvents like DMF or acetonitrile are often employed to enhance the reaction rate.[5]

Caption: Williamson Ether Synthesis of this compound.

Step-by-Step Synthesis Protocol

The following protocol outlines a general procedure for the synthesis of this compound, adapted from established Williamson ether synthesis methodologies.[6][7]

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable anhydrous solvent such as DMF or acetonitrile. Add a strong base, like sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at room temperature. The reaction is typically stirred for 30-60 minutes to ensure complete formation of the sodium or potassium phenoxide.

-

Ether Formation: To the freshly prepared phenoxide solution, add a solution of methyl 4-(bromomethyl)benzoate in the same anhydrous solvent dropwise. The use of the methyl ester of 4-(bromomethyl)benzoic acid is a common strategy to protect the carboxylic acid functionality during the reaction.

-

Reaction Monitoring and Workup: The reaction mixture is typically heated to 60-80°C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Hydrolysis of the Ester: The resulting methyl 4-(phenoxymethyl)benzoate is then hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Final Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute acid, causing the this compound to precipitate. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations.[8]

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

-

Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride) followed by reaction with an amine forms an amide.[9] This is a common strategy for building more complex molecules in drug discovery.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(phenoxymethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Caption: Key reactions of the carboxylic acid group.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the benzoic acid and the phenoxy rings, a singlet for the methylene protons of the -CH2O- bridge, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch of the carbonyl group, and characteristic absorptions for the C-O-C stretch of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Materials Science

The structural features of this compound and its derivatives have led to their exploration in various fields.

-

Medicinal Chemistry: This scaffold is present in a number of compounds with diverse biological activities. The ability to easily modify the carboxylic acid and the aromatic rings allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives have been investigated for their potential as anticancer agents.[10]

-

Polymer Chemistry: Benzoic acid derivatives, in general, can be used as monomers in the synthesis of polymers. The phenoxymethyl group can introduce specific properties such as thermal stability or altered solubility to the resulting polymer. For example, related structures are used in the synthesis of high-performance polymers like PEEK.[11]

Safety and Handling

This compound is considered hazardous and requires careful handling.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] It should be used in a well-ventilated area or a fume hood.[13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[12]

References

-

PubChem. 4-(Phenoxymethyl)benzoate | C14H11O3-. National Center for Biotechnology Information.

-

CymitQuimica. CAS 31719-76-3: this compound.

-

Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Semantic Scholar. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.

-

Williamson Ether Synthesis Lab Procedure.

-

PubChem. 3-[4-(4-Chloro-phenoxymethyl)-benzoylamino]-benzoic acid. National Center for Biotechnology Information.

-

PubChem. 4-[(2-Phenylphenoxy)methyl]benzoic acid. National Center for Biotechnology Information.

-

ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.

-

PubChem. 4-(Methoxymethyl)benzoic acid. National Center for Biotechnology Information.

-

ResearchGate. Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of...

-

SAFETY DATA SHEET.

-

ChemicalBook. 4-(4-METHYLPHENOXY)BENZOIC ACID | 21120-65-0.

-

PubChem. 4-Phenoxybenzoic acid. National Center for Biotechnology Information.

-

ChemicalBook. 4-PHENOXYBENZOIC ACID synthesis.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Phenoxybenzoic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

The Royal Society of Chemistry. Supplementary Information.

-

PharmaCompass.com. 4-Phenoxy-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

-

NIST WebBook. Benzoic acid, 4-phenoxy-.

-

Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

-

Chem-Station Int. Ed. Williamson Ether Synthesis.

-

Chemistry LibreTexts. Williamson Ether Synthesis.

-

NIST WebBook. Benzoic acid, 4-phenoxy-.

-

ChemicalBook. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum.

-

Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

-

ResearchGate. Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides.

-

ResearchGate. Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride.

-

ChemicalBook. 4-(Hydroxymethyl)benzoic acid(3006-96-0)IR1.

-

NIST WebBook. Benzoic acid, 4-phenoxy-.

-

SpectraBase. 4-Phenoxy-benzoic acid - Optional[FTIR] - Spectrum.

-

Wikipedia. Benzoic acid.

Sources

- 1. CAS 31719-76-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-(Phenoxymethyl)benzoate | C14H11O3- | CID 6933593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

Unraveling the Enigmatic Mechanism of 4-(Phenoxymethyl)benzoic Acid: A Technical Guide for Researchers

Preamble: Navigating the Known and the Unknown

In the landscape of chemical biology and drug discovery, some molecules are well-characterized, with clearly defined mechanisms of action, while others, like 4-(Phenoxymethyl)benzoic acid, remain more enigmatic. This technical guide is designed for researchers, scientists, and drug development professionals who encounter such compounds. While a definitive, core mechanism of action for this compound is not extensively documented in current scientific literature, this guide will illuminate the path forward. We will explore the known biological activities of its close chemical relatives, the phenoxyalkanoic and phenoxymethyl benzoic acid derivatives, and provide a robust framework for elucidating the mechanism of the parent compound. This document embraces scientific integrity by clearly delineating established findings from hypothesized pathways and methodologies for future investigation.

The Chemical Identity and Synthesis of this compound

This compound belongs to the class of phenoxyalkanoic acids, characterized by an ether linkage between a phenyl group and an alkanoic acid. Its structure provides a versatile scaffold for chemical modification, leading to a variety of derivatives with diverse biological properties.

The synthesis of phenoxymethyl benzoic acid derivatives is often achieved through the reaction of a substituted phenol with a phthalide or a related precursor. For instance, derivatives have been synthesized by reacting p-cresol with phthalide, followed by conversion to the acid chloride and subsequent reaction with various amines to create a library of compounds for biological screening[1].

The Biological Activity Landscape of Phenoxymethyl Benzoic Acid Derivatives

While the specific molecular targets of this compound are not yet identified, studies on its derivatives provide crucial insights into its potential biological activities.

Antimicrobial Properties

Research has demonstrated that thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid and 2-(4-methyl-phenoxymethyl) benzoic acid exhibit significant antimicrobial activity. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains[2][3]. The activity is specific, with minimum inhibitory concentrations (MICs) varying depending on the microbial species and the specific chemical modifications to the parent scaffold[2][3]. The thioureide moiety appears to be crucial for this observed antimicrobial effect.

Anti-inflammatory and Analgesic Potential

The broader class of phenoxyalkanoic acid derivatives has been investigated for anti-inflammatory and analgesic properties. Studies have shown that certain derivatives can reduce edema and exhibit pain-relieving effects, suggesting a potential interaction with pathways involved in inflammation and nociception[4]. The presence of a chlorophenoxypropionic acid moiety was associated with anti-edematous potency in some derivatives[4].

Anticancer and Antioxidant Hypotheses

Reviews of benzoic acid derivatives have highlighted their potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis[5]. Furthermore, computational studies on other benzoic acid derivatives suggest that they can act as antioxidants by scavenging free radicals[6]. These findings open avenues for investigating whether this compound shares these properties.

A Roadmap for Mechanism of Action Elucidation: An In Silico and Experimental Approach

Given the absence of a defined mechanism for this compound, a logical and scientifically rigorous approach involves a combination of computational prediction and experimental validation.

In Silico Target Prediction: A Modern Compass for Drug Discovery

In silico target prediction is a powerful tool to generate hypotheses about the biological targets of a small molecule. By comparing the chemical structure of this compound to large databases of compounds with known bioactivities, potential protein targets can be identified[7]. This chemogenomic approach can provide the first clues towards a mechanism of action, guiding subsequent experimental work[7].

Caption: A workflow for mechanism of action elucidation.

Foundational Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential in validating the predicted biological activities of this compound.

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in sterile microbial growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism with medium) and negative (medium only) controls.

-

Incubation: Incubate the microplate under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound or the vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle control group.

This is a common and straightforward in vitro assay to assess the antioxidant capacity of a compound.

-

Preparation of Reagents: Prepare a stock solution of this compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well microplate, add different concentrations of the compound to the DPPH solution. Include a control with the solvent instead of the compound.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

| TBD: To be determined |

| Time (hours) | Paw Volume (mL) - Control | Paw Volume (mL) - Compound | % Inhibition |

| 1 | TBD | TBD | TBD |

| 2 | TBD | TBD | TBD |

| 3 | TBD | TBD | TBD |

| 4 | TBD | TBD | TBD |

| TBD: To be determined |

| Concentration (µM) | % DPPH Scavenging |

| 1 | TBD |

| 10 | TBD |

| 100 | TBD |

| TBD: To be determined |

Concluding Remarks and Future Directions

The mechanism of action of this compound remains an open and intriguing area of research. This guide provides a comprehensive framework for approaching this scientific question with rigor and integrity. By leveraging the knowledge gained from its chemical derivatives and employing a systematic approach of in silico prediction followed by robust experimental validation, the scientific community can progressively unravel the biological role of this molecule. Future research should focus on high-throughput screening against diverse target classes, detailed structure-activity relationship studies, and ultimately, in vivo studies to confirm its therapeutic potential.

Caption: Biological activity profile of the phenoxymethyl benzoic acid class.

References

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. [Link]

-

Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed. [Link]

-

New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. [Link]

-

Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO SA. [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 7. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-(Phenoxymethyl)benzoic Acid and Its Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular therapeutics, this guide offers a comprehensive exploration of 4-(Phenoxymethyl)benzoic acid. While direct and extensive research on the core molecule is emerging, the vast body of work on its derivatives provides a compelling narrative of its potential biological significance. This document is structured to provide a holistic understanding, from the fundamental synthesis to the nuanced biological activities of its closely related analogues, thereby illuminating the therapeutic promise held within this chemical scaffold. Our approach is to present not just established facts, but to also foster a deeper understanding of the scientific rationale that guides research in this promising area.

Synthesis and Characterization: The Foundation of Biological Exploration

The journey into the biological activity of any compound begins with its synthesis. The preparation of phenoxymethyl benzoic acid derivatives is a well-established process, typically involving the reaction of a substituted phenol with a phthalide or a related precursor.

A common synthetic route for a related compound, 2-(4-Methyl-Phenoxymethyl) Benzoic Acid, involves the reaction of p-cresol with phthalide.[1][2] This resulting phenoxymethyl benzoic acid can then be converted to its corresponding acid chloride using an agent like cyanuric chloride.[1][2] This acid chloride is a versatile intermediate for the synthesis of a wide array of derivatives, including sulfonamides, by reacting it with various aminobenzenesulfonamides.[1][2]

For the specific synthesis of this compound, a logical starting point would be the reaction of phenol with 4-(bromomethyl)benzoic acid or a similar electrophile. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized Synthetic Workflow for this compound

Characterization of the final product and its intermediates is paramount for confirming structural integrity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the carbonyl in the benzoic acid and the ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Elemental Analysis: To confirm the empirical formula.

Antimicrobial and Antiparasitic Activities: A Prominent Feature of Derivatives

A significant body of research points to the potent antimicrobial and antiparasitic activities of derivatives of phenoxymethyl benzoic acid, particularly thioureides.

Antibacterial and Antifungal Properties

Studies on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity.[3][4] These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

The antimicrobial activity is typically quantified by determining the Minimal Inhibitory Concentration (MIC) using methods like broth microdilution.[3][4][5] For instance, certain thioureide derivatives have shown high activity against planktonic fungal cells, with MICs ranging from 15.6 µg/mL to 62.5 µg/mL.[3][4] Significant activity has also been observed against Pseudomonas aeruginosa (MICs from 31.5 µg/mL to 250 µg/mL) and various Gram-positive bacteria (MICs from 62.5 µg/mL to 1000 µg/mL).[3][4]

Interestingly, a direct, albeit brief, mention of This compound highlights its bactericidal effect, particularly against Staphylococcus and epidermidis, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the inhibition of bacterial DNA gyrase, which prevents protein synthesis and cell division.

The following table summarizes the antimicrobial activity of some phenoxymethyl benzoic acid derivatives.

| Compound Class | Test Organisms | Activity (MIC Range) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans, Aspergillus niger | 15.6 - 62.5 µg/mL | [3][4] |

| Pseudomonas aeruginosa | 31.5 - 250 µg/mL | [3][4] | |

| Gram-positive bacteria (S. aureus, B. subtilis) | 62.5 - 1000 µg/mL | [3][4] | |

| Thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid | Gram-positive and Gram-negative bacteria, Fungi | 3.9 - 250 µg/mL | [5] |

| This compound | Staphylococcus, epidermidis, MRSA | Bactericidal |

Antiparasitic Investigations

The therapeutic potential of this scaffold extends to antiparasitic applications. A study on fifty different 2-(4-R-phenoxymethyl)benzoic acid thioureides revealed significant activity against several human parasites.[6]

-

Toxoplasma gondii : Twenty-three of the tested compounds inhibited the proliferation of T. gondii, with three exhibiting an IC₅₀ of approximately 1 µM.[6]

-

Echinococcus multilocularis : The structural integrity of the metacestode stage of this tapeworm was affected by twenty-two of the compounds.[6]

Importantly, these compounds showed selective toxicity, with human foreskin fibroblasts (HFF) being largely unaffected.[6] This selectivity is a critical factor in the development of safe and effective antiparasitic agents.

The workflow for evaluating such antiparasitic activity is a multi-step process, as illustrated below.

Caption: Experimental Workflow for Antiparasitic Activity Screening

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

While direct evidence for this compound as a PPAR agonist is not yet established, the broader class of benzoic acid derivatives has been explored for this activity. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, making them attractive targets for treating metabolic diseases.[7][8][9]

For example, a study on 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid identified it as a potent and selective PPAR-alpha agonist.[10] This compound demonstrated favorable pharmacokinetic properties and lipid-modulating activity in preclinical species.[10] The structural similarity of the phenoxy-phenyl moiety to the phenoxymethyl group in our core compound suggests that this compound could potentially interact with PPARs.

Further research, including in silico docking studies and in vitro transactivation assays, is warranted to explore this hypothesis. The general structure-activity relationship for PPAR agonists often involves an acidic head group (like the benzoic acid) connected to a hydrophobic tail via a linker. This compound fits this general pharmacophore.

Anti-Inflammatory Potential: An Area for Future Investigation

Benzoic acid and its derivatives have been investigated for their anti-inflammatory properties.[11][12] For instance, a derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[12] Given that inflammation is a complex process with multiple underlying pathways, the phenoxymethyl benzoic acid scaffold could potentially modulate key inflammatory mediators.

Future studies could involve screening this compound in standard in vitro and in vivo models of inflammation, such as measuring its effect on cytokine production in LPS-stimulated macrophages or its efficacy in a carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. The robust antimicrobial and antiparasitic activities of its derivatives, particularly thioureides, provide a strong rationale for its further investigation as a lead scaffold in infectious disease research. The brief but significant report of its bactericidal activity against MRSA warrants immediate and more in-depth study.

The structural features of this compound also suggest its potential as a modulator of metabolic and inflammatory pathways, specifically as a PPAR agonist and an anti-inflammatory agent.

Key future research directions should include:

-

Comprehensive Antimicrobial Profiling: A thorough investigation of the antimicrobial spectrum of the core this compound molecule against a wide range of clinically relevant pathogens.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its observed biological activities.

-

In-depth PPAR Agonist Evaluation: Systematic in vitro and in vivo studies to determine its affinity and efficacy as a PPAR agonist.

-

Anti-inflammatory Screening: A comprehensive assessment of its anti-inflammatory potential in relevant biological models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of this compound analogues to optimize potency and selectivity for specific biological targets.

This in-depth technical guide serves as a foundation for future research, highlighting the knowns and illuminating the exciting unknowns surrounding this compound. It is our hope that this document will inspire and guide further exploration into the therapeutic potential of this versatile molecule.

References

-

New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. (2010). PubMed. Retrieved January 12, 2026, from [Link]

- New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2008). Romanian Archives of Microbiology and Immunology, 67(3-4), 92-97.

-

(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2013). Molecules, 18(9), 10682-10696. [Link]

-

Thioureides of 2-(phenoxymethyl)benzoic acid 4-R substituted: A novel class of anti-parasitic compounds. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (2009). Xenobiotica, 39(10), 766-781. [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.

-

4-Phenoxybenzoic acid | C13H10O3 | CID 75182. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie, 335(2-3), 83-88. [Link]<83::AID-ARDP83>3.0.CO;2-3

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry, 63(15), 8377-8393. [Link]

-

Synthesis and preparation process of 4-phenoxybenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). Molecules, 23(10), 2568. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molbank, 2024(1), M1827. [Link]

- A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8.

-

Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. (1991). Applied and Environmental Microbiology, 57(12), 3410-3414. [Link]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.

- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-mesomorphic-properties-of-azoester-mesogens-4-n-alkoxy-benzoic-acid-4-3-amino-phenylazo-phenyl.html

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Medicinal Chemistry. [Link]

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453). (2010). Journal of Medicinal Chemistry, 53(15), 5638-5649. [Link]

-

Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). International Journal of Molecular Sciences, 23(2), 920. [Link]

-

PPAR agonist. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? (2024). RxList. Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR agonist - Wikipedia [en.wikipedia.org]

- 9. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 12. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Phenoxymethyl)benzoic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 4-(Phenoxymethyl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Phenoxymethylbenzoic Acid Scaffold

In the landscape of modern drug discovery, the this compound scaffold represents a "privileged structure." Its rigid, yet conformationally aware framework allows for precise spatial orientation of functional groups, making it an ideal building block for designing ligands that interact with a multitude of biological targets. Derivatives of this core are integral to the development of therapeutics ranging from anticancer agents to anti-inflammatory drugs.[1][2][3] Understanding the nuances of their synthesis is therefore not merely an academic exercise but a critical competency for researchers aiming to develop novel chemical entities with therapeutic potential.[4]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical flow of a synthetic chemist's thought process—from strategic planning and precursor synthesis to the execution and critical evaluation of core synthetic methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in robust chemical principles.

Chapter 1: A Strategic Overview of Synthetic Disconnections

The primary goal is the formation of the benzylic ether linkage. A retrosynthetic analysis reveals two primary pathways, centered on the disconnection of the C-O bond. This strategic choice dictates the required starting materials and the most appropriate synthetic methodology.

Figure 1: Key retrosynthetic pathways for this compound derivatives.

Chapter 2: Synthesis of a Critical Precursor: 4-(Bromomethyl)benzoic Acid

A common and highly effective electrophile for these syntheses is 4-(bromomethyl)benzoic acid or its corresponding ester. Its preparation from the inexpensive starting material 4-methylbenzoic acid (p-toluic acid) is a foundational step. The reaction proceeds via a free-radical mechanism, where N-bromosuccinimide (NBS) serves as a source of bromine radicals, and a radical initiator like benzoyl peroxide is used to start the chain reaction.

Experimental Protocol: Radical Bromination of 4-Methylbenzoic Acid[5]

Objective: To synthesize 4-(bromomethyl)benzoic acid, a key electrophilic precursor.

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (handle with care; potential for explosion with friction)

-

Chlorobenzene (solvent)

-

Hexane

-

Deionized water

-

Ethyl acetate (for recrystallization)

Equipment:

-

100 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar (or boiling stones)

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g). Add chlorobenzene (30 mL), ensuring all solids are washed down from the neck of the flask.

-

Reflux: Attach the reflux condenser and bring the mixture to a gentle boil using a heating mantle. Maintain reflux for 1 hour, starting the timer once boiling commences. Swirl the mixture periodically if not using a magnetic stirrer.[5]

-

Isolation of Crude Product: After 1 hour, cool the flask to room temperature and then further cool it in an ice bath to precipitate the product.

-

Initial Purification: Filter the solids using a Büchner funnel. Wash the collected solid with three 10 mL portions of hexane to remove chlorobenzene and some byproducts.

-

Removal of Succinimide: Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry thoroughly to dissolve the succinimide byproduct. Filter the solid again under suction.

-

Final Wash and Dry: Wash the purified solid on the filter with two 15 mL portions of water, followed by two 15 mL portions of hexane. Allow the product to dry under suction for at least 10 minutes.

-

Recrystallization: Weigh the crude product and recrystallize it from a minimal volume of hot ethyl acetate to obtain the final, purified 4-(bromomethyl)benzoic acid.

Chapter 3: Core Methodologies for Ether Synthesis

Method 1: The Williamson Ether Synthesis - The Workhorse Approach

The Williamson ether synthesis is the most direct and widely used method for preparing these derivatives. It is a classic SN2 reaction where a phenoxide, acting as a nucleophile, attacks the electrophilic benzylic carbon of a 4-(halomethyl)benzoic acid derivative, displacing the halide leaving group.[6][7]

Causality Behind Experimental Choices:

-

Substrate: Primary alkyl halides, like 4-(bromomethyl)benzoic acid, are ideal as they minimize the competing E2 elimination reaction.[6][8]

-

Nucleophile Generation: A moderately strong base (e.g., K₂CO₃, NaOH) is required to deprotonate the phenol, forming the more potent phenoxide nucleophile. The pKa of most phenols is around 10, making these bases suitable.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are preferred. They effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[8][9]

-

Ester Protection: The reaction is often performed on the methyl or ethyl ester of 4-(bromomethyl)benzoic acid. This prevents the acidic carboxylic acid proton from interfering with the base used to generate the phenoxide. The ester can be easily hydrolyzed in a subsequent step.

Figure 2: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Williamson Synthesis of Methyl 4-(Phenoxymethyl)benzoate

Objective: To synthesize the target ether via an SN2 reaction.

Materials:

-

Substituted Phenol (1.0 eq)

-

Methyl 4-(bromomethyl)benzoate (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Nucleophile Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted phenol in anhydrous DMF. Add potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes.